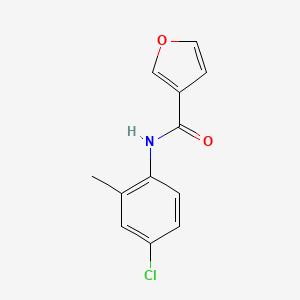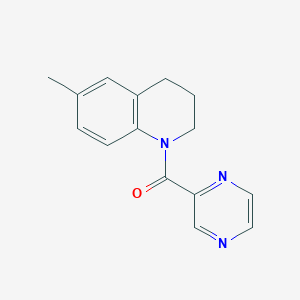![molecular formula C14H14N2O2 B7475862 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone, also known as DMPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPE is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and tumor growth. 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone has also been found to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone has been found to exhibit a range of biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the induction of apoptosis in cancer cells. 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone has also been found to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone in lab experiments is its ability to selectively target specific enzymes and proteins, making it a useful tool for studying the mechanisms of various diseases. However, one of the limitations of using 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone in scientific research, including the development of new drugs for the treatment of inflammatory diseases, cancer, and viral infections. 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone may also be used as a tool for studying the mechanisms of various diseases and for developing new diagnostic and therapeutic strategies. Additionally, further studies are needed to fully understand the mechanism of action of 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone and to optimize its pharmacological properties.
Méthodes De Synthèse
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone can be synthesized using a variety of methods, including the reaction between 2,6-dimethyl-4-hydroxypyrimidine and 3-bromoacetophenone in the presence of a base. Other methods include the reaction between 2,6-dimethyl-4-hydroxypyrimidine and 3-chloroacetophenone, or the reaction between 2,6-dimethyl-4-hydroxypyrimidine and 3-iodoacetophenone.
Applications De Recherche Scientifique
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-7-14(16-11(3)15-9)18-13-6-4-5-12(8-13)10(2)17/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYROSJCYKVRJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)